molecular formula C15H20N2O3 B3130113 Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 340703-57-3

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B3130113
CAS No.: 340703-57-3
M. Wt: 276.33 g/mol
InChI Key: ZLWMCCBMPOWJAY-UHFFFAOYSA-N
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Description

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an ethylcarbamoyl substituent at the 2-position. This scaffold is widely utilized in medicinal chemistry and catalysis due to its modular reactivity and stereochemical versatility. The ethylcarbamoyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

IUPAC Name

benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-16-14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMCCBMPOWJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Pyrrolidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl pyrrolidine-1-carboxylate.

    Step 2: The intermediate benzyl pyrrolidine-1-carboxylate is then reacted with ethyl isocyanate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.

Major Products Formed:

Scientific Research Applications

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and benzyl group play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Carbamoyl Derivatives

Compound Name Substituent Molecular Weight Synthesis Method Yield Key Application Reference
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate (Target Compound) Ethylcarbamoyl Calculated: 292.3 Not explicitly described in evidence N/A Intermediate for drug design N/A
Benzyl (S)-2-((5-nitrothiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate (3f) 5-Nitrothiazolyl carbamoyl Not provided Ligand-based design Not provided Antimicrobial agents
Benzyl (2R,3R)-3-(4-methoxyphenyl)-2-[(quinolin-8-yl)carbamoyl]pyrrolidine-1-carboxylate (SI-43) Quinolin-8-yl carbamoyl, 4-methoxyphenyl Not provided Pd(OAc)₂/AgOAc-mediated C–H activation Not provided Catalytic C–H functionalization
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate Glycinamide (2-amino-2-oxoethyl) 305.33 (CAS: 35010-96-9) Custom synthesis Commercial product Pharmaceutical intermediate

Key Observations :

  • 3f () replaces ethylcarbamoyl with a nitrothiazole group, likely enhancing antimicrobial activity due to nitroheterocyclic motifs.
  • SI-43 () demonstrates stereochemical complexity (2R,3R) and catalytic utility in C–H activation.

Oxygen-Containing Substituents

Compound Name Substituent Molecular Weight Synthesis Method Yield Key Application Reference
Benzyl 2-hydroxypyrrolidine-1-carboxylate (18) Hydroxyl 235.3 (calculated) Reduction of 2-oxopyrrolidine using LiEt₃BH Not provided Chiral alcohol precursor
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate 4-Formylphenyl 309.36 (CAS: 1207455-77-3) Not detailed (5 synthetic routes reported) Not provided Aldehyde-functionalized intermediate

Key Observations :

  • The hydroxyl derivative () is a reduced form of the 2-oxopyrrolidine precursor, offering a chiral alcohol for further functionalization.
  • The formylphenyl analog () provides a reactive aldehyde for cross-coupling or condensation reactions.

Ethynyl Derivatives ()

Compound Name Substituent Molecular Weight Synthesis Method Yield Key Application
Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n) tert-Butyldiphenylsilyl ethynyl Not provided Photoredox decarboxylation 78% Alkyne-based building block
Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o) Phenylethynyl Not provided Photoredox decarboxylation 97% Rigid, conjugated intermediate

Key Observations :

  • Ethynyl groups enhance rigidity and electronic conjugation, useful in materials science.
  • High yields (e.g., 97% for 4o ) highlight efficient photoredox methodologies .

Stereochemical and Functional Variants

Compound Name Substituent Molecular Weight Synthesis Method Key Feature Reference
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate Cyano, ethyl 274.3 (CAS: 1184919-19-4) Not detailed Chiral nitrile for asymmetric synthesis
Benzyl (S)-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)pyrrolidine-1-carboxylate (83) 4-Oxo-benzooxazin-2-yl Not provided Byproduct in synthesis of 78 Heterocyclic fused system

Key Observations :

  • The cyano-ethyl derivative () offers electron-withdrawing character for nucleophilic reactions.
  • Compound 83 () exemplifies unexpected byproducts in complex syntheses, underscoring reaction pathway challenges.

Biological Activity

Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring connected to a benzyl group and an ethylcarbamoyl moiety. The structural formula can be represented as follows:

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, which may result in antimicrobial or anticancer effects. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, impacting cell proliferation and survival.
  • Receptor Binding : It may bind to specific receptors, altering signaling pathways that are crucial for cancer cell growth or microbial resistance.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is believed to contribute to its antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that the compound can enhance the efficacy of existing chemotherapeutic agents by acting synergistically to overcome drug resistance .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value that was significantly lower than that of standard antibiotics, suggesting a potential role as an alternative therapeutic agent.

Study 2: Anticancer Mechanism

In another investigation focused on cancer treatment, researchers evaluated the effects of this compound on colon carcinoma cell lines. The findings revealed that the compound induced apoptosis via the activation of caspase pathways, leading to a substantial reduction in cell viability compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylateModerateHigh
Benzyl 2-(propylcarbamoyl)pyrrolidine-1-carboxylateLowModerate

This table illustrates how variations in substituents can affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
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Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate

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